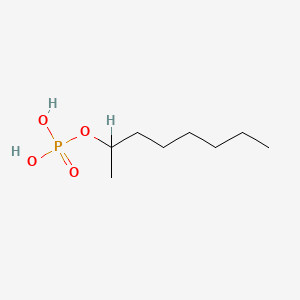
2-Octanol, dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes.
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
2-Octanol, dihydrogen phosphate, plays a significant role in organic synthesis. For instance, Mitsunobu and Eguchi (1971) demonstrated the use of 2-octanol in the formation of alkyl dihydrogen phosphates, a key step in the preparation of carboxylic esters and phosphoric esters (Mitsunobu & Eguchi, 1971).
Catalyst in Synthesis
Shirini, Langarudi, and Daneshvar (2017) explored a new ionic liquid containing dihydrogen phosphate for catalyzing the synthesis of biologically active compounds, highlighting the potential of dihydrogen phosphates in facilitating chemical reactions (Shirini, Langarudi, & Daneshvar, 2017).
Anion Receptors
Anzenbacher et al. (2000) described the use of dihydrogen phosphate anions as neutral anion receptors in supramolecular chemistry. They found that these receptors exhibit enhanced affinity for certain anions, such as dihydrogen phosphate (Anzenbacher et al., 2000).
Fluorescent Sensors
Zhang et al. (2014) reviewed the progress in developing H2PO4− fluorescent sensors based on organic scaffolds. These sensors are significant in supramolecular chemistry and life sciences for the sensitive detection of dihydrogen phosphate (Zhang et al., 2014).
Anticorrosive Applications
Jadhav, Holkar, and Pinjari (2018) investigated the use of octanol-modified zinc phosphate nanoparticles as an anticorrosive agent. This work underscores the potential of dihydrogen phosphate derivatives in materials science and corrosion protection (Jadhav, Holkar, & Pinjari, 2018).
Partition Coefficients in Chromatography
Renberg, Sundström, and Sundh-Nygård (1980) evaluated the use of reversed phase thin layer chromatography for determining the partition coefficients of various chemicals, including phosphate esters. This highlights the role of dihydrogen phosphate in analytical chemistry (Renberg, Sundström, & Sundh-Nygård, 1980).
Propiedades
Número CAS |
10353-73-8 |
|---|---|
Fórmula molecular |
C8H19O4P |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
octan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-4-5-6-7-8(2)12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) |
Clave InChI |
STMLQIACVZOCHU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OP(=O)(O)O |
SMILES canónico |
CCCCCCC(C)OP(=O)(O)O |
Otros números CAS |
10353-73-8 |
Descripción física |
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes. |
Sinónimos |
IOAP isooctyl acid phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




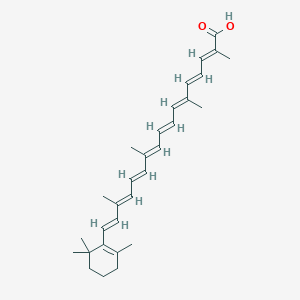
![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)
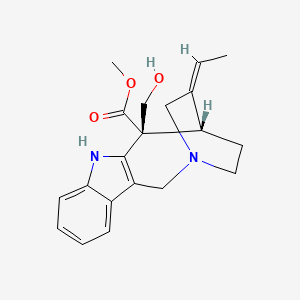
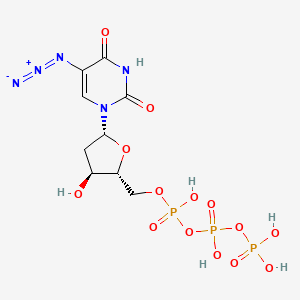
![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1253629.png)
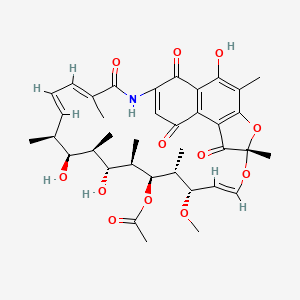
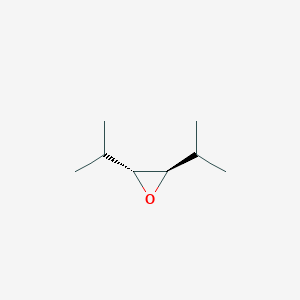
![(3S,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B1253632.png)
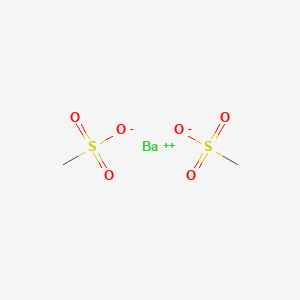

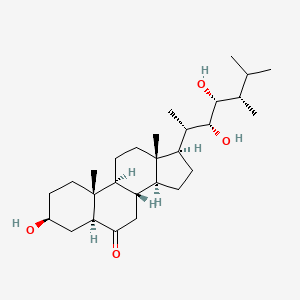
![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)